molecular formula C25H20FNO5S B4024108 5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione

5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B4024108
M. Wt: 465.5 g/mol
InChI Key: ZZKISYDWFFCYSY-UCQKPKSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of thiazolidinedione derivatives involves various chemical reactions aimed at introducing specific functional groups to achieve desired biological activities. Studies have demonstrated methods for preparing these derivatives by reacting certain precursor molecules under controlled conditions. For example, a related synthesis process described the preparation of thiazolidine-2,4-diones by reacting with genetically obese and diabetic mice, highlighting the importance of the 5-(4-oxybenzyl) moiety for substantial activity (Sohda et al., 1982).

Molecular Structure Analysis

The molecular structure of thiazolidinedione derivatives plays a crucial role in their biological activity. For instance, the crystal structure of a similar compound revealed a twist conformation of the thiazolidinone ring, with specific angles between the phenyl and thiadiazole rings contributing to its molecular geometry and potential interactions with biological targets (Li-he Yin et al., 2008).

Chemical Reactions and Properties

Thiazolidinediones undergo various chemical reactions that modify their chemical properties and biological activities. For instance, the oxidative dethionation of N-substituted-5-arylmethylidene rhodanines to thiazolidine-2,4-diones using diacetoxyiodobenzene showcases a method to alter the chemical structure for enhanced properties (Singh & Devi, 2017).

Physical Properties Analysis

The physical properties of thiazolidinedione derivatives, including solubility, melting point, and crystal structure, are essential for their formulation and biological efficacy. For example, the preparation of a Meldrum's acid compound demonstrated specific crystallographic characteristics, highlighting the importance of structural analysis in understanding the compound's physical properties (Wulan Zeng, 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity with biological targets, stability, and degradation pathways, define the therapeutic potential of thiazolidinedione derivatives. Research has shown that these compounds exhibit a range of biological activities, including antimicrobial and antifungal effects, based on their chemical structure and functional groups (Abd Alhameed et al., 2019).

properties

IUPAC Name

(5Z)-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO5S/c1-30-20-6-4-3-5-19(20)27-24(28)23(33-25(27)29)14-17-9-12-21(22(13-17)31-2)32-15-16-7-10-18(26)11-8-16/h3-14H,15H2,1-2H3/b23-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKISYDWFFCYSY-UCQKPKSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione

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